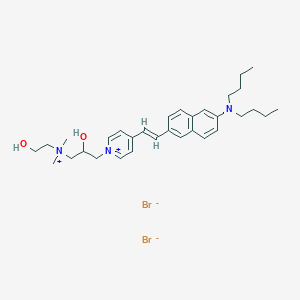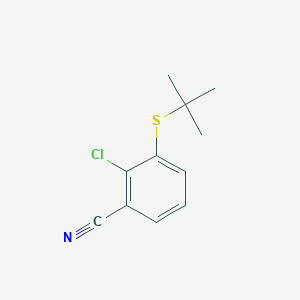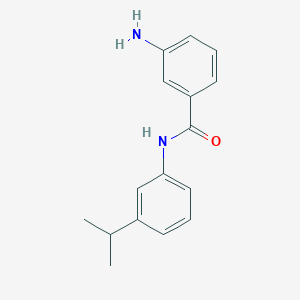
Tris(4-chlorophenyl)borane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tris(4-chlorophenyl)borane, also known as tris(4-chlorophenoxy)borane, is an organoboron compound with the chemical formula C18H12BCl3O3. This compound is characterized by the presence of three 4-chlorophenyl groups attached to a central boron atom. It is a member of the triarylborane family, known for their significant applications in organic synthesis and catalysis due to their strong Lewis acidity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Tris(4-chlorophenyl)borane can be synthesized through the reaction of boron trichloride (BCl3) with 4-chlorophenol in the presence of a base. The reaction typically proceeds as follows: [ \text{BCl}_3 + 3 \text{C}_6\text{H}_4\text{ClOH} \rightarrow \text{B}(\text{C}_6\text{H}_4\text{ClO})_3 + 3 \text{HCl} ] The reaction is carried out under anhydrous conditions to prevent hydrolysis of the boron trichloride.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, such as temperature and pressure, to ensure high yield and purity of the product. The use of automated systems for reagent addition and product isolation is common in industrial settings.
Analyse Chemischer Reaktionen
Types of Reactions: Tris(4-chlorophenyl)borane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form boronic acids or borates.
Reduction: Reduction reactions can convert the borane to borohydrides.
Substitution: The 4-chlorophenyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like Grignard reagents (RMgX) or organolithium compounds (RLi) are employed for substitution reactions.
Major Products:
Oxidation: Boronic acids or borates.
Reduction: Borohydrides.
Substitution: Various substituted boranes depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
Tris(4-chlorophenyl)borane has a wide range of applications in scientific research:
Chemistry: It is used as a Lewis acid catalyst in organic synthesis, facilitating reactions such as hydrosilylation and polymerization.
Biology: The compound’s ability to form stable complexes with biomolecules makes it useful in biochemical assays and drug delivery systems.
Medicine: Research is ongoing into its potential use in medicinal chemistry for the development of new therapeutic agents.
Industry: It is employed in the production of advanced materials, including polymers and electronic components.
Wirkmechanismus
The mechanism by which tris(4-chlorophenyl)borane exerts its effects is primarily through its strong Lewis acidity. The boron atom, being electron-deficient, can accept electron pairs from donor molecules, facilitating various chemical transformations. This property is exploited in catalysis, where the compound activates substrates by coordinating to electron-rich sites, thereby lowering the activation energy of the reaction.
Vergleich Mit ähnlichen Verbindungen
Tris(pentafluorophenyl)borane: Known for its strong Lewis acidity and stability, it is widely used in catalysis and polymerization reactions.
Tris(2,4,6-trifluorophenyl)borane: Another strong Lewis acid, used in hydroboration and other organic transformations.
Uniqueness: Tris(4-chlorophenyl)borane is unique due to the presence of chlorine atoms on the phenyl rings, which can influence its reactivity and stability. The electron-withdrawing effect of the chlorine atoms enhances the Lewis acidity of the boron center, making it a more effective catalyst in certain reactions compared to its fluorinated counterparts.
Eigenschaften
CAS-Nummer |
28445-30-9 |
|---|---|
Molekularformel |
C18H12BCl3 |
Molekulargewicht |
345.5 g/mol |
IUPAC-Name |
tris(4-chlorophenyl)borane |
InChI |
InChI=1S/C18H12BCl3/c20-16-7-1-13(2-8-16)19(14-3-9-17(21)10-4-14)15-5-11-18(22)12-6-15/h1-12H |
InChI-Schlüssel |
POHXDOXYWWLTGL-UHFFFAOYSA-N |
Kanonische SMILES |
B(C1=CC=C(C=C1)Cl)(C2=CC=C(C=C2)Cl)C3=CC=C(C=C3)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5-Fluoropyrazolo[1,5-a]pyridine-3-carboxylic acid](/img/structure/B13896563.png)
![4-(6-Chloropyrazolo[1,5-a]pyrimidin-3-yl)-5-ethylthiophene-2-carboxylic acid](/img/structure/B13896573.png)
![Tert-butyl 1,8-diazaspiro[3.6]decane-8-carboxylate;hemi(oxalic acid)](/img/structure/B13896574.png)



![[(6S,8R)-1',1'-difluorospiro[2,3,5,7-tetrahydro-1H-pyrrolizine-6,2'-cyclopropane]-8-yl]methanol](/img/structure/B13896626.png)



![1-[(S)-2-Hydroxy-1-(phenylmethyl)ethyl]-3-(2,4,6-trimethylphenyl)-4,5-dihydro-1H-imidazolium Hexafluorophosphate](/img/structure/B13896648.png)

![Methyl 7-(2-methoxy-5-methylpyridin-3-yl)-2-methylsulfonylthieno[3,2-d]pyrimidine-6-carboxylate](/img/structure/B13896655.png)
![2-[1-(2,6-Dioxopiperidin-3-yl)-3-methyl-2-oxobenzimidazol-4-yl]acetaldehyde](/img/structure/B13896670.png)
